1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
Overview
Description
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate, also known as PDP or PDP-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to decrease the levels of glutamate, which is a neurotransmitter that can be toxic to neurons when present in high levels.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, one limitation of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 and its potential therapeutic applications. Other future directions include the investigation of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 in other areas of medicine, such as cancer and cardiovascular disease. Overall, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been studied for its potential therapeutic applications in several areas of medicine. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S.C2H2O4/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-5-6-15(21-2)12-16(14)22-3;3-1(4)2(5)6/h5-6,12H,4,7-11,13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLDDWUIKNWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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